molecular formula C13H22FN3O2S B7073654 N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-fluoropyridine-3-sulfonamide

N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-fluoropyridine-3-sulfonamide

Cat. No.: B7073654
M. Wt: 303.40 g/mol
InChI Key: AQWGEHKXSYKUGK-UHFFFAOYSA-N
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Description

N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-fluoropyridine-3-sulfonamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its complex structure, which includes a dimethylamino group, a fluoropyridine ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-fluoropyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FN3O2S/c1-10(2)5-12(9-17(3)4)16-20(18,19)13-6-11(14)7-15-8-13/h6-8,10,12,16H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWGEHKXSYKUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN(C)C)NS(=O)(=O)C1=CN=CC(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-fluoropyridine-3-sulfonamide typically involves multiple steps:

  • Formation of the Fluoropyridine Ring: : The initial step involves the synthesis of the 5-fluoropyridine ring. This can be achieved through the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

  • Introduction of the Dimethylamino Group: : The next step involves the introduction of the dimethylamino group. This can be done through nucleophilic substitution reactions where a suitable precursor, such as a halogenated pyridine, reacts with dimethylamine.

  • Attachment of the Sulfonamide Group: : The final step involves the sulfonation of the compound to introduce the sulfonamide group. This can be achieved by reacting the intermediate with sulfonyl chlorides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amines.

    Substitution: The fluoropyridine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, due to the electron-withdrawing nature of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-fluoropyridine-3-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter systems.

    Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding assays, and cellular signaling pathways.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-fluoropyridine-3-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the fluoropyridine ring can participate in π-π stacking interactions. The sulfonamide group can act as a bioisostere for carboxylic acids, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(dimethylamino)-4-methylpentan-2-yl]-pyridine-3-sulfonamide: Lacks the fluorine atom, which may reduce its electron-withdrawing effects and alter its reactivity.

    N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-chloropyridine-3-sulfonamide: The chlorine atom can provide different electronic and steric effects compared to fluorine, potentially altering its biological activity.

Uniqueness

N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-fluoropyridine-3-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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